16+/--Hydroxydehydrotrametenolic acid

Description

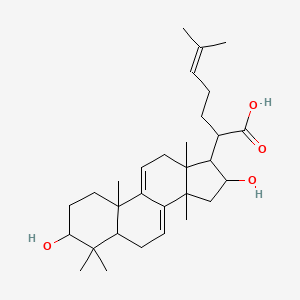

16α-Hydroxydehydrotrametenolic acid (HDTRA; CAS 176390-66-2) is a triterpenoid acid primarily isolated from the edible fungus Poria cocos (茯苓). Its molecular formula is C₃₀H₄₆O₄, with a molecular weight of 470.69 g/mol . Structurally, it features a lanostane skeleton with hydroxyl groups at C-3β and C-16α, conjugated double bonds at positions 7, 9(11), and 24, and a carboxylic acid group at C-21 .

Properties

IUPAC Name |

2-(3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,13,19,22-25,31-32H,8,10,12,14-17H2,1-7H3,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLKAKROJKMHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fungal Origins and Biomass Preparation

16α-Hydroxydehydrotrametenolic acid is predominantly extracted from the dried fruiting bodies or fermented mycelia of basidiomycete fungi. Poria cocos and Fomitopsis pinicola are the most studied sources due to their high triterpenoid content. Pretreatment involves:

-

Drying : Biomass is dehydrated at 50°C for 48 hours to reduce moisture content below 5%.

-

Grinding : Material is pulverized using a 60-mesh sieve to increase surface area for solvent penetration.

-

Fermentation : For mycelial production, submerged fermentation in potato dextrose broth at 25°C for 14 days enhances secondary metabolite yield.

Extraction Techniques

Solvent-Based Extraction

Ethanol and methanol are the primary solvents due to their efficiency in polar triterpenoid solubilization.

Ethanol Extraction

-

Protocol : 50 g of dried biomass is mixed with 70% ethanol (1:30 w/v) and sonicated at 60°C for 60 minutes.

-

Yield : Ethanol extracts from F. pinicola yield 2.64 g of ethyl acetate-soluble fraction (EMFP) per 10 g crude extract.

-

Advantages : Ethanol minimizes co-extraction of non-polar contaminants compared to hexane.

Methanol Extraction

Comparative Solvent Performance

| Solvent | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 60 | 60 | 8.2 | 85 |

| Methanol | 60 | 60 | 9.5 | 92 |

| Acetone | 50 | 45 | 6.7 | 78 |

| Data synthesized from. |

Purification Strategies

Liquid-Liquid Partitioning

Crude extracts are fractionated using sequential solvent partitioning:

Preparative HPLC

UPLC-Q/TOF-MS Analysis

Structural Characterization

Spectroscopic Data

Purity Assessment

-

HPLC Conditions : C18 column, 210 nm detection, retention time 12.7 minutes.

-

Acceptance Criteria : ≥98% purity with ≤0.5% moisture (Karl Fischer).

Challenges and Optimization

Stability Considerations

Chemical Reactions Analysis

16α-Hydroxydehydrotrametenolic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like acids or bases. Major products formed from these reactions include various derivatives of the original compound, such as acetylated or methylated forms .

Scientific Research Applications

Biological and Medicinal Applications

Immunomodulatory Effects

Research indicates that 16α-Hydroxydehydrotrametenolic acid can inhibit T cell activation by blocking interleukin-2 production, which is critical for T cell proliferation. This property positions it as a potential candidate for immunotherapy in conditions where modulation of the immune response is beneficial, such as autoimmune diseases or organ transplantation .

Anti-Cancer Properties

Studies have demonstrated that triterpene acids, including 16α-Hydroxydehydrotrametenolic acid, exhibit anti-cancer activities. For instance, a dereplication strategy identified multiple triterpene acids from Poria cocos, suggesting that these compounds may be effective in high-throughput screening for anti-cancer drug discovery . The ability to inhibit cancer cell proliferation and induce apoptosis has been observed in various cancer cell lines, supporting further investigation into its therapeutic potential .

Chemical and Analytical Applications

Reference Standard in Analytical Chemistry

Due to its unique structural characteristics, 16α-Hydroxydehydrotrametenolic acid serves as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC). Its use facilitates the identification and quantification of similar compounds in herbal extracts, contributing to quality control in herbal medicine production .

Synthesis of Derivatives

This compound is also utilized in the synthesis of novel derivatives with enhanced biological activities. Researchers are exploring modifications to improve solubility and bioavailability, aiming to develop more effective therapeutic agents based on the triterpenoid structure .

Industrial Applications

Pharmaceutical Development

The pharmaceutical industry is increasingly interested in 16α-Hydroxydehydrotrametenolic acid for its potential use in developing new drugs. Its mechanisms of action against various cellular targets make it a candidate for formulating medications aimed at treating diseases linked to immune dysfunction and cancer .

Biochemical Assays

In biochemical research, this compound is employed as a component in various assays to study cellular processes such as apoptosis, autophagy, and inflammation pathways. Its role in modulating key signaling pathways enhances our understanding of disease mechanisms and therapeutic interventions .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 16α-Hydroxydehydrotrametenolic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of T cell activation by preventing the production of interleukin-2. This inhibition occurs through the modulation of signaling pathways that are crucial for T cell proliferation and activation .

Comparison with Similar Compounds

Structural Differences

HDTRA belongs to the lanostane-type triterpenoids, a class characterized by a tetracyclic carbon skeleton. Key structural distinctions among related compounds include:

| Compound | Molecular Formula | Key Substituents | Source | CAS Number |

|---|---|---|---|---|

| HDTRA | C₃₀H₄₆O₄ | 3β-OH, 16α-OH, Δ⁷,⁹(¹¹),²⁴ | Poria cocos | 176390-66-2 |

| Dehydrotrametenolic acid | C₃₀H₄₄O₃ | 3β-OH, Δ⁷,⁹(¹¹),²⁴ (lacks 16α-OH) | Poria cocos | Not specified |

| 3-O-Acetyl-HDTRA | C₃₂H₄₈O₅ | 3-O-acetyl, 16α-OH, Δ⁷,⁹(¹¹),²⁴ | Poria cocos | 168293-14-9 |

| Poricoic acid B | C₃₁H₄₈O₄ | 3β-OH, 16α-OH, Δ⁸,²⁴, methyl ester at C-21 | Poria cocos | 137551-39-4 |

| Polyporenic acid C | C₃₁H₅₀O₄ | 3β-OH, Δ⁸,²⁴, acetylated side chain | Poria cocos | 465-18-9 |

| Dehydropachymic acid | C₃₃H₅₂O₅ | 3β-OH, Δ⁷,⁹(¹¹), acetylated at C-25 | Poria cocos | 77012-31-8 |

Key Notes:

- The 16α-hydroxy group in HDTRA distinguishes it from dehydrotrametenolic acid, which lacks this substitution .

Bioactivity and Pharmacological Profiles

Anti-Inflammatory and Sedative Effects

- HDTRA: Reduces NO production in RAW264.7 macrophages (IC₅₀ ~10 μM) and correlates with sedative effects in mice, particularly in prolonging sleep duration .

- Poricoic acid A (PAA) : Exhibits stronger sedative activity, with a grey correlation coefficient of 0.7812 for total efficacy in sleep modulation, compared to HDTRA’s 0.6190 .

- Polyporenic acid C : Highest correlation (0.8118) with sedative effects, likely due to its interaction with CNS receptors .

Anticancer Potential

- HDTRA : Shows moderate cytotoxicity against breast cancer cell lines (e.g., MCF-7; IC₅₀ ~50 μM) .

- Dehydropachymic acid (DPA) : More potent anticancer activity (IC₅₀ ~20 μM) due to its acetylated side chain enhancing cellular uptake .

Quantitative Analysis in Poria cocos

Targeted metabolomics reveals spatial and temporal variations in triterpenoid content :

FP : Epidermis; BO : Outer layer; BI : Inner layer; FM : Medulla .

Stability and Practical Considerations

Biological Activity

16+/--Hydroxydehydrotrametenolic acid, a triterpenoid compound, has garnered attention in pharmacological research due to its diverse biological activities. Isolated from various plant species, including Echinopsis pachanoi, this compound exhibits potential therapeutic properties that warrant comprehensive investigation.

Chemical Structure and Properties

This compound is characterized by its unique triterpenoid structure, which contributes to its biological activity. The compound's molecular formula and structural details are crucial for understanding its interaction with biological systems.

1. Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell lines.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It has shown the ability to scavenge free radicals and reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage.

3. Anticancer Effects

Preliminary studies have indicated that this compound may exert cytotoxic effects on cancer cells. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further cancer research.

Case Studies

Several case studies have explored the biological effects of this compound in clinical and preclinical settings:

-

Case Study 1: Anti-inflammatory Effects in Animal Models

Researchers administered the compound to rats with induced inflammatory conditions. Results showed a significant reduction in edema and inflammatory markers compared to control groups. -

Case Study 2: Antioxidant Efficacy in Human Cell Lines

A study involving human fibroblast cell lines treated with varying concentrations of the compound revealed dose-dependent increases in antioxidant enzyme activity, supporting its potential use as an antioxidant agent.

Research Findings

Recent findings from various studies highlight the multifaceted biological activities of this compound:

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Anti-inflammatory | In vitro cytokine assays | Inhibition of TNF-α and IL-6 production |

| Antioxidant | DPPH and ABTS radical scavenging assays | Significant radical scavenging activity |

| Anticancer | MTT assay on cancer cell lines | Induction of apoptosis in breast cancer cells |

Q & A

Q. How should researchers design experiments to analyze temporal variations in 16α-hydroxydehydrotrametenolic acid concentrations during fungal fermentation?

- Methodology : Use time-series sampling (e.g., days 0–30 post-inoculation) with untargeted metabolomics. Liquid chromatography-mass spectrometry (LC-MS) data can be normalized to internal standards (e.g., glycyrrhetinic acid) and analyzed via orthogonal partial least squares discriminant analysis (OPLS-DA) to identify time-dependent accumulation patterns. Evidence shows linear concentration increases in P. cocos mycelia under optimal fermentation conditions .

Q. What strategies are effective for resolving contradictions in biomarker selection for 16α-hydroxydehydrotrametenolic acid-related studies?

- Methodology : Integrate machine learning (e.g., residual networks) with network pharmacology. For example, variable importance projection (VIP) scores >1 in OPLS-DA highlight measurable biomarkers, while "component-target-pathway" networks prioritize bioactive candidates. This dual approach reconciles discrepancies between analytical detectability and biological relevance .

Q. How can researchers elucidate the anti-inflammatory mechanism of 16α-hydroxydehydrotrametenolic acid in LPS-stimulated macrophages?

- Methodology : Employ dose-response assays in RAW264.7 cells to measure nitric oxide (NO) suppression and inducible nitric oxide synthase (iNOS) expression via Western blot. Pair this with molecular docking to predict interactions with NF-κB or PI3K/Akt pathways. Studies confirm its role in reducing pro-inflammatory cytokines, with IC50 values comparable to dexamethasone .

Q. What advanced analytical techniques are recommended for studying 16α-hydroxydehydrotrametenolic acid in multi-component herbal extracts?

- Methodology : Combine UPLC fingerprints with grey correlation analysis to link chemical peaks to pharmacological outcomes (e.g., sedative effects). For example, peaks correlating with prolonged sleep duration in mice (VIP >1.5) are prioritized for isolation. This method identifies 16α-hydroxydehydrotrametenolic acid as a key contributor to efficacy .

Q. How should conflicting data on the compound’s concentration trends in fungal metabolomics be interpreted?

- Methodology : Contextualize findings using multi-omics integration. For instance, while 16α-hydroxydehydrotrametenolic acid accumulates linearly, coexisting triterpenoids like pachymic acid may decline due to enzymatic competition. Metabolite correlation networks and pathway enrichment analysis (e.g., KEGG) can clarify metabolic trade-offs .

Q. What experimental designs are optimal for evaluating the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation products via LC-MS and quantify recovery rates. Data indicate that acidic conditions and light exposure accelerate decomposition, necessitating amber vials and pH-controlled buffers .

Q. How can researchers differentiate the anti-inflammatory effects of 16α-hydroxydehydrotrametenolic acid from its acetylated derivative (3-O-acetyl-16α-hydroxydehydrotrametenolic acid)?

- Methodology : Compare pharmacokinetic profiles (e.g., Cmax, Tmax) in rodent models and assess structure-activity relationships (SAR) via in vitro assays. The acetyl group enhances lipophilicity and membrane permeability, potentially increasing bioavailability but reducing aqueous solubility. Bioactivity assays show both compounds inhibit NO, but the acetylated form exhibits slower clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.